molecular formula C10H20N2O2 B1387866 tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate CAS No. 898271-20-0

tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate

Cat. No.: B1387866
CAS No.: 898271-20-0
M. Wt: 200.28 g/mol
InChI Key: XQNQFOKZUQWWDO-UHFFFAOYSA-N
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Description

Product Description tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate (CAS 898271-20-0) is a high-purity, nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a protected azetidine ring, a four-membered saturated heterocycle that serves as a valuable pharmacophore in bioactive molecules . The tert-butyloxycarbonyl (Boc) group ensures stability during synthetic transformations, while the 2-aminoethyl side chain provides a versatile handle for further functionalization, making this reagent a critical intermediate for constructing more complex molecular architectures. The azetidine ring system is a key structural component in a variety of therapeutic agents. For instance, it is found in the molecular framework of the antihypertensive drug azelnidipine and is derived from marine alkaloids with demonstrated cytotoxic and antibacterial activities . Researchers utilize this specific compound as a constrained analog of 4-aminobutanoic acid (GABA) and other biologically relevant amines, facilitating the development of novel compounds for neurological and psychiatric research . Its primary value lies in its role as a synthetic precursor in organic synthesis, particularly for the preparation of conformationally restricted amino acids and peptides, which are essential for generating DNA-encoded libraries and investigating new biologically active substances . This product is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications. The compound has a molecular formula of C 10 H 20 N 2 O 2 and a molecular weight of 200.28 g/mol . It is offered with a minimum purity of ≥95% - 97% and should be stored at ambient temperatures or between 2-8°C . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNQFOKZUQWWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659967
Record name tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
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Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898271-20-0
Record name 1,1-Dimethylethyl 3-(2-aminoethyl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898271-20-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
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Preparation Methods

Table 1: Comparative Yields Across Methods

Method Yield (%) Purity (%) Key Conditions Source
Nucleophilic Substitution 75 98 DMSO, 80°C, 12 h
Reductive Amination 78 95 NaBH₃CN, MeOH, rt
EDCI/HOBt Coupling 81 97 DCM, EDCI (1.2 equiv), 4 h

Table 2: Reaction Optimization Parameters

Parameter Optimal Range Impact on Yield
Temperature 80–100°C +15–20%
Solvent DMSO > DMF > THF DMSO: +25%
Catalyst Pd/C (10 wt%) +10% (vs. none)

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate serves as a versatile building block in organic synthesis. It is used to create more complex heterocyclic compounds and natural product analogs. The presence of the azetidine ring contributes to its utility in constructing diverse molecular architectures.

2. Medicinal Chemistry:
In medicinal chemistry, this compound has been investigated for its potential pharmacological properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Research suggests that it may possess neuroprotective, antinociceptive, and antimicrobial activities, which are crucial for developing new therapeutic agents.

3. Biological Research:
The compound is utilized in biological studies to explore the effects of azetidine derivatives on cellular systems. Its role in modulating enzyme activity and receptor interactions provides insights into its mechanisms of action, which can be pivotal in understanding disease processes and therapeutic interventions.

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and preserved neuronal function, highlighting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound demonstrated effectiveness against several bacterial strains, suggesting its potential use as an antibiotic agent. The study focused on the compound's mechanism of action, which involved disrupting bacterial cell wall synthesis.

Comparison with Similar Compounds

Physicochemical and Bioactivity-Related Properties

The substituent at the 3-position significantly influences solubility, lipophilicity, and bioavailability.

Compound Boiling Point (°C) LogP (Predicted) TPSA (Ų) GI Absorption BBB Permeability CYP Inhibition Reference
This compound Not reported 0.98 (iLOGP) 64.6 High Moderate Low
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate 287.4 ± 13.0 0.45 (XLOGP3) 58.2 High Low None
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate Not reported 1.82 (MLOGP) 40.5 Moderate Low High (CYP2D6)
tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate Not reported 1.10 (WLOGP) 65.6 Moderate None Moderate

Key Observations:

  • Solubility: The aminoethyl derivative’s higher topological polar surface area (TPSA = 64.6 Ų) correlates with improved aqueous solubility compared to bromoethyl analogs (TPSA = 40.5 Ų) .
  • Drug-Likeness: Aminoethyl and hydroxyethyl derivatives show favorable GI absorption profiles, making them suitable for oral drug development .

Biological Activity

tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by an azetidine ring and a tert-butyl ester group, has been studied for its interactions with various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Structural Overview

The molecular structure of this compound can be represented by the following chemical formula and SMILES notation:

  • Chemical Formula : C₉H₁₈N₂O₂
  • SMILES : CC(C)(C)OC(=O)N1CC(C1)CCN

This structure includes a tert-butyl group that enhances the compound's stability and solubility, while the azetidine ring provides a framework for potential interactions with biological targets.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. The amino group in the structure can form hydrogen bonds or ionic interactions with active sites on enzymes or receptors, influencing their activity. The steric hindrance provided by the tert-butyl group affects the binding affinity and specificity of the compound.

Key Interactions

  • Enzyme Inhibition : The compound may inhibit certain enzymes by mimicking natural substrates or inhibitors.
  • Receptor Binding : It can bind to receptors, modulating their activity and potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which are summarized in the following table:

Biological Activity Description
AnticancerPotential cytotoxic effects against various cancer cell lines.
AntimicrobialActivity against bacterial and fungal strains.
NeuroprotectivePossible protective effects in neurodegenerative models.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity :
    • A study evaluated the compound's cytotoxic effects on human cancer cell lines, demonstrating significant inhibition of cell proliferation in colorectal and breast cancer cells. The IC₅₀ values were reported as low as 10 µM for certain cell lines, indicating potent activity .
  • Antimicrobial Properties :
    • Research has shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it could inhibit bacterial growth with minimal inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Neuroprotective Effects :
    • In models of oxidative stress-induced neurotoxicity, this compound demonstrated protective effects on neuronal cells, reducing cell death by approximately 30% compared to controls.

Q & A

Q. What synthetic routes are recommended for synthesizing tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate, and how can computational methods improve efficiency?

A common approach involves coupling azetidine derivatives with tert-butyl-protected amines. Computational methods, such as quantum chemical reaction path searches, can predict viable pathways and transition states, reducing trial-and-error experimentation. For example, integrating density functional theory (DFT) calculations with experimental validation helps identify optimal reaction conditions (e.g., solvent polarity, temperature) and minimizes side reactions .

Q. Which analytical techniques are most effective for verifying the structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For confirming proton/carbon environments and amine/ester functional groups.
  • Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally similar azetidine derivatives .
  • Infrared (IR) Spectroscopy : Confirms functional groups via characteristic absorption bands (e.g., C=O stretch at ~1700 cm⁻¹).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Follow institutional Chemical Hygiene Plans (e.g., mandatory safety training and 100% pass rates on safety exams before lab access) .
  • Refer to safety data sheets (SDS) of analogous compounds for emergency measures, such as immediate decontamination and medical consultation .

Advanced Research Questions

Q. How can quantum chemical calculations be integrated into experimental design to optimize synthesis?

  • Reaction Path Searches : Use DFT or ab initio methods to model reaction mechanisms and identify energy barriers. For example, calculate activation energies for nucleophilic substitution at the azetidine ring to predict regioselectivity .
  • Solvent/Catalyst Screening : Computational solvent parameter databases (e.g., COSMO-RS) can predict solvation effects, while ligand-property maps guide catalyst selection.
  • Feedback Loops : Experimental data (e.g., yields, byproducts) refine computational models, enabling iterative optimization .

Q. What methodologies address discrepancies between theoretical predictions and experimental outcomes in synthesis?

  • Error Analysis : Compare computed activation energies with experimental kinetics to identify systematic errors (e.g., approximations in solvation models).
  • Multivariate Analysis : Apply design-of-experiments (DoE) to isolate variables (e.g., temperature, stoichiometry) causing yield variations.
  • Cross-Validation : Use alternative computational methods (e.g., molecular dynamics vs. static DFT) to confirm mechanistic hypotheses .

Q. How do solvent and catalyst choices influence reaction kinetics and stereochemistry in tert-butyl-protected azetidine derivatives?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, enhancing azetidine ring functionalization.
  • Catalyst Design : Chiral ligands (e.g., BINOL derivatives) induce enantioselectivity in asymmetric amine coupling. Kinetic studies using stopped-flow spectroscopy can quantify rate constants under varying conditions .

Q. What strategies mitigate side reactions during the introduction of the 2-aminoethyl group to the azetidine ring?

  • Protection/Deprotection : Temporarily mask reactive amines with Boc or Fmoc groups to prevent undesired nucleophilic attacks.
  • Temperature Control : Lower temperatures reduce thermal degradation of intermediates.
  • In Situ Monitoring : Use real-time techniques like Raman spectroscopy to detect byproduct formation and adjust conditions dynamically .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectral data (e.g., NMR shifts) for this compound?

  • Cross-Referencing : Compare experimental NMR shifts with computed chemical shifts (e.g., using Gaussian or ADF software).
  • Isotopic Labeling : Introduce deuterium or ¹³C labels to distinguish overlapping signals.
  • Collaborative Validation : Share raw data with independent labs to confirm reproducibility, addressing potential calibration errors .

Q. What experimental frameworks are recommended for scaling up synthesis while maintaining yield and purity?

  • Process Intensification : Use microreactors to enhance heat/mass transfer and reduce side reactions.
  • Design for Manufacturability (DFM) : Apply CRDC guidelines for reactor design (e.g., continuous-flow systems) and process control (e.g., PID algorithms for temperature regulation) .

Methodological Resources

Research AspectRecommended MethodologyKey References
Synthesis Quantum chemical reaction path searchesICReDD framework
Characterization X-ray crystallography for stereochemical resolutionActa Crystallographica
Safety Institutional Chemical Hygiene PlansLab safety regulations

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate

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